molecular formula C15H23N3O4S B063366 tert-Butyl 4-(4-aminophenylsulfonyl)piperazine-1-carboxylate CAS No. 173951-84-3

tert-Butyl 4-(4-aminophenylsulfonyl)piperazine-1-carboxylate

Cat. No.: B063366
CAS No.: 173951-84-3
M. Wt: 341.4 g/mol
InChI Key: DHRKPOXBSFDUFA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-aminophenylsulfonyl)piperazine-1-carboxylate is a Boc-protected piperazine derivative featuring a 4-aminophenylsulfonyl substituent. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperazine nitrogen, enabling selective functionalization during synthesis . This compound is likely employed as an intermediate in pharmaceutical synthesis, particularly for molecules targeting sulfonamide-sensitive pathways, such as enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

tert-butyl 4-(4-aminophenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRKPOXBSFDUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442594
Record name tert-Butyl 4-(4-aminobenzene-1-sulfonyl)piperazine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173951-84-3
Record name 1,1-Dimethylethyl 4-[(4-aminophenyl)sulfonyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173951-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4-aminobenzene-1-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Piperazine

The foundational step in synthesizing the target compound involves mono-protection of piperazine’s secondary amines using di-tert-butyl dicarbonate (Boc₂O). This reaction typically employs a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). For instance, in a procedure analogous to the synthesis of 1-boc-4-aminopiperidine, piperazine (1.0 equiv) reacts with Boc₂O (1.1 equiv) in DCM at 0–5°C, yielding tert-butyl piperazine-1-carboxylate after 12 hours (Scheme 1).

Key Considerations :

  • Selectivity : Mono-protection requires precise stoichiometry to avoid di-Boc byproducts.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in acetone isolates the mono-Boc product in ~70–80% yield.

Sulfonylation with 4-Nitrobenzenesulfonyl Chloride

The Boc-protected piperazine undergoes sulfonylation with 4-nitrobenzenesulfonyl chloride (1.2 equiv) in DCM or THF at 0°C, facilitated by DIPEA (2.0 equiv) to neutralize HCl. This step forms tert-butyl 4-(4-nitrophenylsulfonyl)piperazine-1-carboxylate (Scheme 2).

Reaction Conditions :

ParameterValueSource
SolventDCM
Temperature0°C → RT
Time2–4 hours
Yield65–75%

Mechanistic Insight : The sulfonyl chloride reacts preferentially with the secondary amine of piperazine due to steric hindrance from the Boc group.

Reduction of Nitro Group to Amine

The final step involves reducing the nitro group to an amine using catalytic hydrogenation (H₂, 10% Pd/C) in ethanol at 25°C. This yields tert-butyl 4-(4-aminophenylsulfonyl)piperazine-1-carboxylate with minimal Boc deprotection (Scheme 3).

Optimization Data :

  • Catalyst Loading : 5–10 wt% Pd/C achieves full conversion in 6–8 hours.

  • Yield : 85–90% after recrystallization from ethanol/water.

Analytical Characterization

The final product is characterized via:

  • ¹H NMR (DMSO-d₆): δ 1.40 (s, 9H, Boc-CH₃), 3.30–3.60 (m, 8H, piperazine-H), 6.65 (d, J = 8.6 Hz, 2H, Ar-H), 7.75 (d, J = 8.6 Hz, 2H, Ar-H).

  • MS (ESI+) : m/z 396.2 [M+H]⁺.

  • Melting Point : 128–130°C.

Comparative Analysis of Methodologies

Alternative routes, such as direct sulfonylation with 4-aminobenzenesulfonyl chloride, are less feasible due to the reagent’s instability. The nitro-reduction approach ensures higher reproducibility and scalability .

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Major Products

The major products formed from these reactions include nitro derivatives, sulfides, and free amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((4-Aminophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Aminophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The aminophenylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the Boc group can provide steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Key Substituents Structural Differences vs. Target Compound Evidence ID
tert-Butyl 4-(phenylsulfonyl)piperazin-1-carboxylate (51) Phenylsulfonyl (no amino group) Lacks 4-amino group on phenyl ring
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate 4-Amino-2-cyanophenyl Cyano group at position 2
tert-Butyl 4-methylpiperazine-1-carboxylate Methyl group No sulfonyl or aromatic substituents
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidin-4-yl Cyclic amine substituent instead of sulfonyl
tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate (2l) Triazole substituent Triazole ring instead of sulfonamide
tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate 4,5-Diamino-3-methylphenyl Additional amino and methyl groups

Physicochemical Properties

  • Polarity and Solubility: The 4-aminophenylsulfonyl group increases topological polar surface area (TPSA) and aqueous solubility compared to non-polar derivatives like tert-butyl 4-methylpiperazine-1-carboxylate (TPSA: ~45 Ų vs. ~30 Ų) . The cyano group in ’s compound enhances polarity but reduces solubility due to its hydrophobic nature .
  • Lipophilicity (Log P): tert-Butyl 4-methylpiperazine-1-carboxylate (Log P ~2.1) is more lipophilic than the target compound (estimated Log P ~1.5), owing to the absence of polar sulfonyl and amino groups .

Stability and Degradation

  • Acidic Conditions: Compounds with ester or amide groups (e.g., ’s oxazolidinones) degrade in simulated gastric fluid, whereas the sulfonamide group in the target compound may confer greater stability .
  • Thermal Stability : Boc-protected piperazines generally exhibit good thermal stability, but steric bulk from the sulfonyl group could slow degradation compared to smaller substituents .

Biological Activity

Tert-butyl 4-(4-aminophenylsulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with an aminophenylsulfonyl group and a tert-butyloxycarbonyl (Boc) protecting group. The presence of these functional groups contributes to its reactivity and biological interactions.

Structural Formula

C15H23N3O4S\text{C}_{15}\text{H}_{23}\text{N}_{3}\text{O}_{4}\text{S}

IUPAC Name: this compound
CAS Number: 173951-84-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The aminophenylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites of proteins, while the Boc group may influence binding affinity through steric hindrance.

Enzyme Inhibition

Research indicates that piperazine derivatives, including this compound, exhibit inhibition against human acetylcholinesterase (AChE). A study demonstrated that specific piperazine derivatives bind to both the peripheral anionic site and catalytic sites of AChE, which is crucial for developing therapeutics aimed at neurodegenerative disorders like Alzheimer's disease .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of similar piperazine derivatives. For instance, molecular docking studies have shown promising interactions with bacterial proteins, indicating that modifications in the piperazine structure can enhance antibacterial activity against resistant strains .

Case Studies

  • Inhibition of Acetylcholinesterase:
    • Objective: Investigate the binding affinity of piperazine derivatives.
    • Findings: Compounds demonstrated varying degrees of inhibition at both peripheral and catalytic sites, suggesting potential therapeutic applications in Alzheimer's disease management .
  • Antimicrobial Activity:
    • Objective: Evaluate the efficacy against resistant bacterial strains.
    • Findings: Certain derivatives showed effective binding to target proteins involved in bacterial resistance mechanisms, highlighting their potential as novel antibiotics .

Data Table: Biological Activity Overview

Activity TypeCompound NameTarget/MechanismReference
Enzyme InhibitionThis compoundAChE Inhibition
AntimicrobialSimilar Piperazine DerivativesBinding to bacterial proteins
Neuroprotective PotentialPiperazine DerivativesInteraction with neuroreceptors

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-(4-aminophenylsulfonyl)piperazine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine ring. A common approach includes:

Sulfonylation : Reacting tert-butyl piperazine-1-carboxylate with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF) to introduce the sulfonyl group.

Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms piperazine ring integrity, tert-butyl group (δ ~1.4 ppm), and sulfonyl/aminophenyl moieties (aromatic protons δ ~7.5–8.0 ppm) .
  • IR : Peaks at ~1340 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H stretching) validate functional groups .
  • Mass Spectrometry : ESI-MS or HRMS verifies molecular ion [M+H]⁺ matching the theoretical mass (C₁₅H₂₄N₃O₄S: ~366.15 g/mol).

Q. How can researchers optimize yields during sulfonylation?

  • Methodological Answer :

  • Use anhydrous solvents (e.g., DCM or THF) to prevent hydrolysis of sulfonyl chloride.
  • Maintain a 1:1 molar ratio of piperazine to sulfonyl chloride to minimize side products.
  • Add reagents dropwise at 0–5°C to control exothermic reactions .

Advanced Research Questions

Q. How to resolve contradictions in NMR data for piperazine derivatives?

  • Methodological Answer :

  • Dynamic Effects : Piperazine rings exhibit chair-flipping, causing proton equivalence. Use variable-temperature NMR (e.g., –40°C) to freeze conformers and split signals .
  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may stabilize intramolecular H-bonds, altering splitting patterns .
  • Supplementary Data : Cross-reference with X-ray crystallography (e.g., C–N bond lengths ~1.45 Å) to confirm structural assignments .

Q. What strategies mitigate hygroscopicity of intermediates during synthesis?

  • Methodological Answer :

  • Storage : Use sealed containers with desiccants (e.g., molecular sieves) for tert-butyl-protected intermediates.
  • Workflow : Conduct sulfonylation and reduction steps under inert atmosphere (N₂/Ar) to prevent moisture ingress.
  • Alternative Protecting Groups : Compare Boc (tert-butyl) with Fmoc for stability; Boc is preferred for acid-resistant conditions .

Q. How to design analogues for structure-activity relationship (SAR) studies?

  • Methodological Answer :

Core Modifications : Replace the sulfonyl group with carbonyl or phosphoryl groups to assess electronic effects.

Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to study π-π stacking in receptor binding.

Synthetic Validation : Use Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃) for aryl substitutions .

  • Biological Testing : Screen analogues against target enzymes (e.g., kinases) using fluorescence polarization assays .

Q. What computational methods predict interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures (PDB IDs) of receptors (e.g., EGFR kinase). Focus on sulfonyl-oxygen H-bonds with Lys/Arg residues.
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability. Monitor RMSD (<2 Å indicates stable complexes) .
  • ADMET Prediction : SwissADME predicts logP (~2.5) and BBB permeability, guiding lead optimization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(4-aminophenylsulfonyl)piperazine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(4-aminophenylsulfonyl)piperazine-1-carboxylate

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